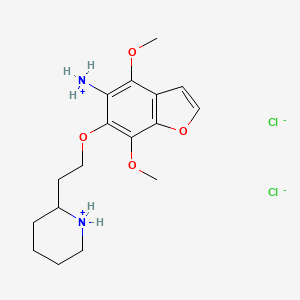
4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperidinoethoxy Side Chain: The piperidinoethoxy side chain is attached through an etherification reaction. This involves reacting the benzofuran intermediate with 2-chloroethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinoethoxy side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine oxides and reduced amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4,7-Dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylurea
- N-[4,7-Dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-2-methylpropanamide chloride
- Cyclohexyl [4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate ethanedioate
Uniqueness
4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethoxy side chain and amine group make it particularly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66203-93-8 |
|---|---|
Molekularformel |
C17H26Cl2N2O4 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
[4,7-dimethoxy-6-(2-piperidin-1-ium-2-ylethoxy)-1-benzofuran-5-yl]azanium;dichloride |
InChI |
InChI=1S/C17H24N2O4.2ClH/c1-20-14-12-7-10-22-15(12)17(21-2)16(13(14)18)23-9-6-11-5-3-4-8-19-11;;/h7,10-11,19H,3-6,8-9,18H2,1-2H3;2*1H |
InChI-Schlüssel |
GNCVIIHQWCRLJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCC3CCCC[NH2+]3)[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



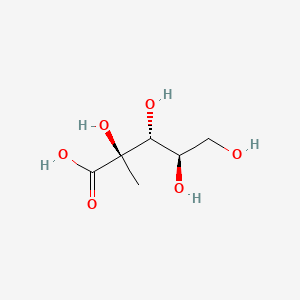

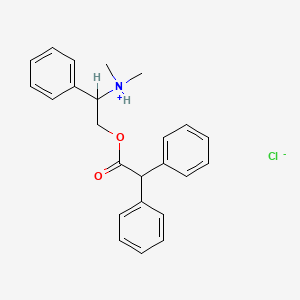
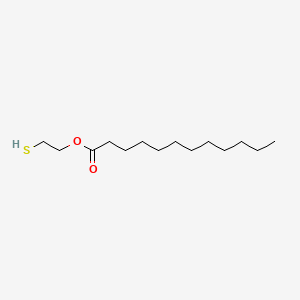
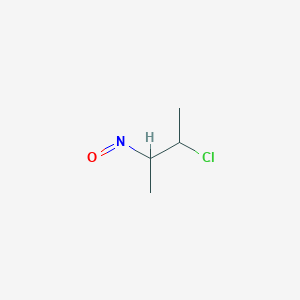
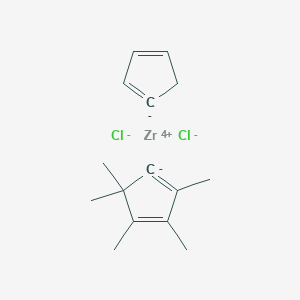
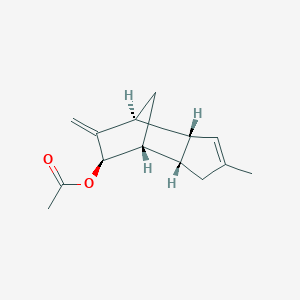
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)


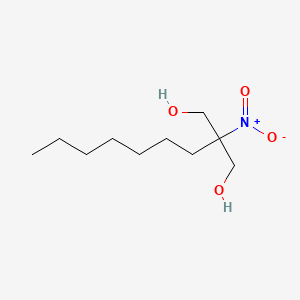

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
